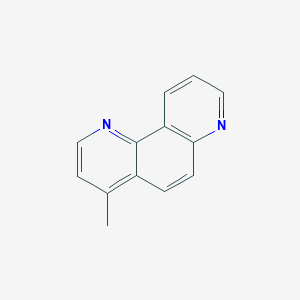
4-Methyl-1,7-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,7-phenanthroline typically involves the methylation of 1,7-phenanthroline. One common method is the selective lithiation of 1,7-phenanthroline at the 4-position, followed by methylation using a methylating agent such as methyl iodide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the phenanthroline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or alkylating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are valuable in catalysis and materials science.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.
Industry: It is used in the development of advanced materials, including luminescent materials and sensors.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. The molecular targets include metal ions in enzymes and proteins, where it can modulate their activity and function. The pathways involved often relate to metal ion homeostasis and redox reactions.
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: A widely used chelating agent with similar properties but without the methyl group.
4-Methyl-1,10-phenanthroline: Another methylated derivative with different substitution patterns.
2,9-Dimethyl-1,10-phenanthroline: A derivative with two methyl groups, offering different steric and electronic properties.
Uniqueness: 4-Methyl-1,7-phenanthroline is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for metal ions. This makes it particularly valuable in applications where precise control over metal coordination is required.
Propriétés
Numéro CAS |
61351-92-6 |
|---|---|
Formule moléculaire |
C13H10N2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-6-8-15-13-10(9)4-5-12-11(13)3-2-7-14-12/h2-8H,1H3 |
Clé InChI |
PUMRIEJBCWJQGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=NC=C1)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
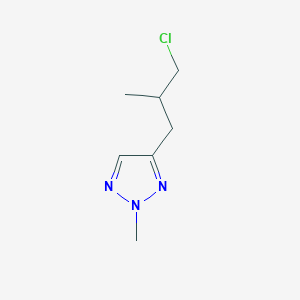

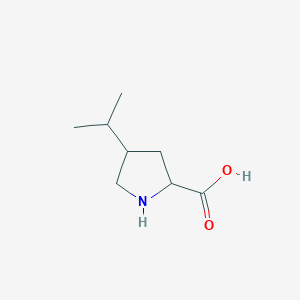
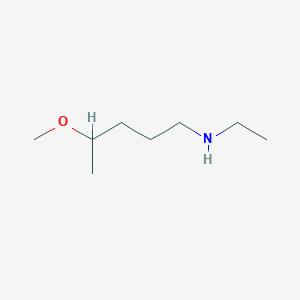
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

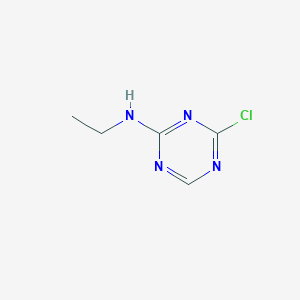


![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
